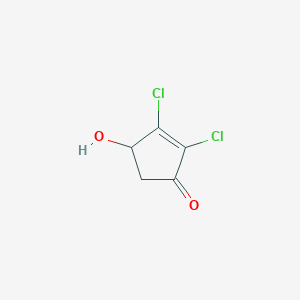
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a cyclopentenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxy-2-cyclopentenone. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-oxocyclopent-2-en-1-one.
Reduction: Formation of 2,3-dichloro-4-hydroxycyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2-cyclopentenone: Similar structure but without the chlorine atoms, leading to different reactivity and applications.
2,3-Dichloro-4-hydroxycyclopent-2-en-1-one: A closely related compound with similar properties and applications.
Uniqueness
2-Cyclopenten-1-one,2,3-dichloro-4-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C5H4Cl2O2 |
|---|---|
Molekulargewicht |
166.99 g/mol |
IUPAC-Name |
2,3-dichloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4Cl2O2/c6-4-2(8)1-3(9)5(4)7/h2,8H,1H2 |
InChI-Schlüssel |
WJOILQMNEVLQQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=C(C1=O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
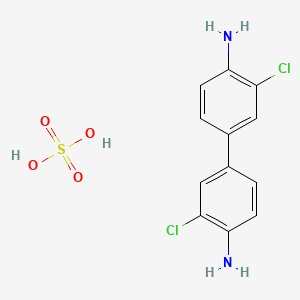
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
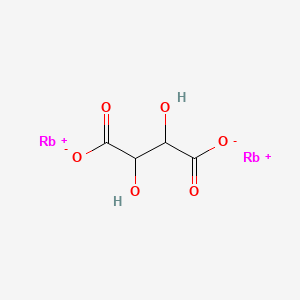
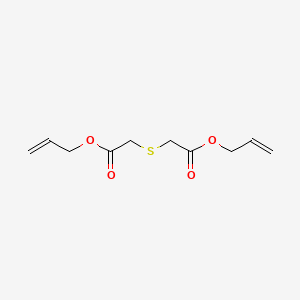
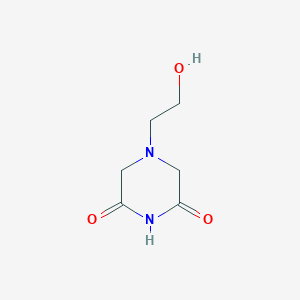
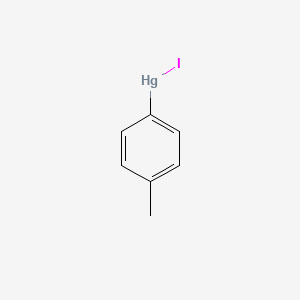
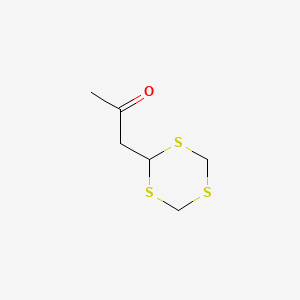
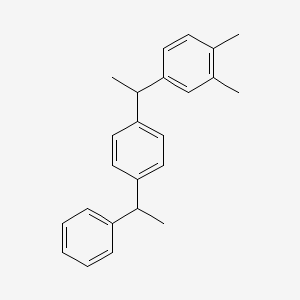
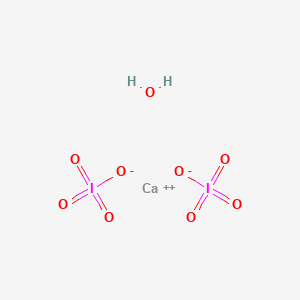
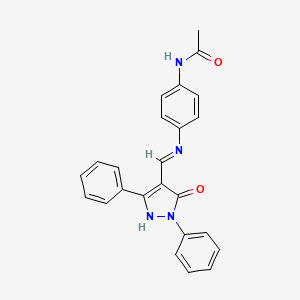


![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
